molecular formula C15H20O2 B1194789 Deoxyarteannuin B CAS No. 78092-22-5

Deoxyarteannuin B

Cat. No. B1194789
CAS RN: 78092-22-5
M. Wt: 232.32 g/mol
InChI Key: FRCNDCUEKFCJQI-GVUJHPQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyarteannuin B is a natural product found in Artemisia annua with data available.

Scientific Research Applications

Isolation and Structure Determination

Deoxyarteannuin B, along with dihydro-deoxyarteannuin B, was isolated from Artemisia annua. Their structures were determined primarily using two-dimensional NMR spectroscopy. These compounds, along with other natural products like epi-deoxyarteannuin B and isoannulide, were suggested to be formed by autoxidation reactions (Sy & Brown, 2001).

Biotransformation Studies

The biotransformation of dihydro-epi-deoxyarteannuin B was explored using suspension-cultured cells of Averrhoa carambola. This study led to the discovery of novel sesquiterpenes with significant antitumor activities against K562 and HeLa cell lines (Li et al., 2012).

Synthesis and Conversion Processes

A method for the conversion of dihydroartemisinic acid into dihydro-epi-deoxyarteannuin B was developed. This transformation is significant for accessing potent antimalarial trioxanes from artemisinic acid (Chen, Hao, & Wu, 2015).

In Vivo Metabolism

In vivo transformations of dihydro-epi-deoxyarteannuin B in Artemisia annua plants were studied. This research proposed enzymatically-mediated processes and spontaneous autoxidation pathways for the in vivo transformations of this compound (Brown & Sy, 2007).

Phytochemical Analysis

A comprehensive phytochemical analysis of Artemisia annua revealed over 80 natural products, including epi-deoxyarteannuin B. This analysis provided insights into the chemotypes of A. annua and their sesquiterpene profiles (Czechowski et al., 2018).

Biosynthesis Enhancement

The biosynthesis of artemisinin and its analogs from dihydroartemisinic acid in Artemisia annua cultured cells was investigated. Dihydro-epi-deoxyarteannuin B played a role in enhancing gene expression related to artemisinin biosynthesis (Zhu et al., 2014).

properties

CAS RN

78092-22-5

Product Name

Deoxyarteannuin B

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aS,6R,6aS,10aS)-6,9-dimethyl-3-methylidene-4,5,6,6a,7,8-hexahydro-3aH-benzo[h][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-4-6-12-10(2)5-7-13-11(3)14(16)17-15(12,13)8-9/h8,10,12-13H,3-7H2,1-2H3/t10-,12+,13+,15-/m1/s1

InChI Key

FRCNDCUEKFCJQI-GVUJHPQVSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@]23[C@H]1CCC(=C3)C

SMILES

CC1CCC2C(=C)C(=O)OC23C1CCC(=C3)C

Canonical SMILES

CC1CCC2C(=C)C(=O)OC23C1CCC(=C3)C

synonyms

arteannuin B, deoxy
deoxyarteannuin B
dihydro-deoxyarteannuin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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